molecular formula C18H17NO6 B11084057 2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene

2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene

Cat. No.: B11084057
M. Wt: 343.3 g/mol
InChI Key: XIYCSWUAXBKLHP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core substituted with methoxy and nitro groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the chromene core, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene is unique due to its specific combination of methoxy and nitro groups on the chromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C18H17NO6/c1-22-14-8-7-12(10-16(14)24-3)17-13(19(20)21)9-11-5-4-6-15(23-2)18(11)25-17/h4-10,17H,1-3H3

InChI Key

XIYCSWUAXBKLHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC=C3)OC)[N+](=O)[O-])OC

Origin of Product

United States

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